molecular formula C17H14O6 B14221893 1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate CAS No. 524674-01-9

1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate

Cat. No.: B14221893
CAS No.: 524674-01-9
M. Wt: 314.29 g/mol
InChI Key: UPPQJFQXMQIHAD-UHFFFAOYSA-N
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Description

1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate is an organic compound with a complex aromatic structure It is a derivative of benzene-1,3,5-tricarboxylic acid, where the carboxyl groups are esterified with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid. One common method is the reaction of benzene-1,3,5-tricarboxylic acid with methanol and phenol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Produces benzene-1,3,5-tricarboxylic acid derivatives.

    Reduction: Yields benzene-1,3,5-tricarbinol derivatives.

    Substitution: Results in various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its interactions with enzymes and receptors are of interest, although detailed studies are required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl 1,3,5-benzenetricarboxylate: Similar esterified derivative with three methyl groups.

    1,3,5-Tris(phenyl)benzene: A related compound with three phenyl groups attached to the benzene ring.

    Benzene-1,3,5-tricarboxylic acid: The parent compound with three carboxylic acid groups.

Uniqueness

1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate is unique due to its mixed esterification pattern, combining both methyl and phenyl ester groups. This structural feature imparts distinct chemical properties and reactivity compared to its fully methylated or phenylated counterparts.

Properties

CAS No.

524674-01-9

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

1-O,5-O-dimethyl 3-O-phenyl benzene-1,3,5-tricarboxylate

InChI

InChI=1S/C17H14O6/c1-21-15(18)11-8-12(16(19)22-2)10-13(9-11)17(20)23-14-6-4-3-5-7-14/h3-10H,1-2H3

InChI Key

UPPQJFQXMQIHAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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